- Cobalt-catalyzed versus uncatalyzed intramolecular Diels-Alder cycloadditionsTetrahedron Letters, 2018, 59(2), 103-107,
Cas no 95124-07-5 (Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester)

95124-07-5 structure
Produktname:Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester
Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester
- dimethyl 2-(prop-2-ynyl)malonate
- dimethyl 2-prop-2-ynylpropanedioate
- Dimethyl propargylmalonate
- 1,3-Dimethyl 2-(2-propyn-1-yl)propanedioate (ACI)
- Propanedioic acid, 2-propynyl-, dimethyl ester (9CI)
- Dimethyl 2-(2-propyn-1-yl)malonate
- Dimethyl 2-(2-propynyl)malonate
- Dimethyl 2-propargylmalonate
- Dimethyl 2-propynylpropanedioate
- SCHEMBL3476921
- SB40191
- PWQAXFWWMXTVFT-UHFFFAOYSA-N
- 1,3-dimethyl 2-(prop-2-yn-1-yl)propanedioate
- Dimethyl propargymalonate
- CS-0187377
- DB-342606
- MFCD00077856
- Dimethylpropargylmalonate
- Dimethyl propargylmalonate, >=95.0% (GC)
- VDA12407
- Dimethyl 2-(Prop-2-yn-1-yl)malonate
- EN300-4290251
- DTXSID30404971
- SY122075
- AKOS037649422
- DIMETHYL2-(PROP-2-YN-1-YL)MALONATE
- 95124-07-5
- Propanedioic acid, 2-(2-propyn-1-yl)-, 1,3-dimethyl ester
- BS-18274
-
- MDL: MFCD00077856
- Inchi: 1S/C8H10O4/c1-4-5-6(7(9)11-2)8(10)12-3/h1,6H,5H2,2-3H3
- InChI-Schlüssel: PWQAXFWWMXTVFT-UHFFFAOYSA-N
- Lächelt: O=C(C(CC#C)C(OC)=O)OC
Berechnete Eigenschaften
- Genaue Masse: 170.05790880g/mol
- Monoisotopenmasse: 170.05790880g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 5
- Komplexität: 207
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 52.6Ų
- XLogP3: 0.7
Experimentelle Eigenschaften
- Dichte: 1.119 g/mL at 20 °C(lit.)
- Siedepunkt: 93-95 °C/7 mmHg(lit.)
- Flammpunkt: Fahrenheit: 235.4° f
Celsius: 113° c - Brechungsindex: n20/D 1.444
Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Sicherheitshinweise: 23-24/25
Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
abcr | AB536021-25g |
Dimethyl propargylmalonate, 95%; . |
95124-07-5 | 95% | 25g |
€220.50 | 2025-02-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04296-10ml |
Dimethylpropargylmalonate |
95124-07-5 | ≥95.0% (GC) | 10ml |
¥2348.0 | 2024-07-18 | |
eNovation Chemicals LLC | D966784-25g |
Dimethyl propargylmalonate |
95124-07-5 | 95% | 25g |
$750 | 2024-07-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04296-50ml |
Dimethylpropargylmalonate |
95124-07-5 | ≥95.0% (GC) | 50ml |
¥8458.0 | 2024-07-18 | |
eNovation Chemicals LLC | Y1189458-25g |
Dimethyl 2-(Prop-2-yn-1-yl)malonate |
95124-07-5 | 97% | 25g |
$115 | 2024-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1258047-5g |
Dimethyl propargylmalonate |
95124-07-5 | 98% | 5g |
¥129.00 | 2024-04-24 | |
abcr | AB536021-100 g |
Dimethyl propargylmalonate, 95%; . |
95124-07-5 | 95% | 100g |
€688.30 | 2023-04-14 | |
Enamine | EN300-4290251-1.0g |
1,3-dimethyl 2-(prop-2-yn-1-yl)propanedioate |
95124-07-5 | 95% | 1g |
$0.0 | 2023-05-26 | |
Ambeed | A722400-5g |
Dimethyl propargylmalonate |
95124-07-5 | 97% | 5g |
$24.0 | 2024-04-15 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 81840-10ML |
Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester |
95124-07-5 | 10ml |
¥2221.12 | 2023-11-19 |
Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone , Toluene ; rt; overnight, reflux
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 24 h, 23 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- Iron-Catalyzed [2+2+2] Annulation of Aliphatic Bridged 1,n-Enynes with Aldehydes for the Synthesis of Fused PyransEuropean Journal of Organic Chemistry, 2020, 2020(28), 4425-4428,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 24 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referenz
- Rhodium-Catalyzed [5+2] Cycloaddition of 3-Acyloxy-1,4-enyne with Alkene or AlleneAdvanced Synthesis & Catalysis, 2016, 358(12), 2007-2011,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone , Toluene ; rt → reflux; 30 min, reflux; overnight, reflux
Referenz
- Silver oxide(I) promoted Conia-ene/radical cyclization for a straightforward access to furan derivativesChemical Communications (Cambridge, 2022, 58(9), 1374-1377,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Referenz
- Synthesis of Oxygen and Nitrogen Heterocycles via Stabilized Carbocations and Ring-Closing Metathesis2002, , ,,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide , Tetrahydrofuran ; 0.5 h, 0 °C
1.2 Solvents: Toluene ; 0 °C; rt
1.3 Solvents: Water ; rt
1.2 Solvents: Toluene ; 0 °C; rt
1.3 Solvents: Water ; rt
Referenz
- Complementary Reactivity of 1,6-Enynes with All-Metal Aromatic Trinuclear Complexes and Carboxylic AcidsSynthesis, 2019, 51(5), 1216-1224,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C
1.2 12 h, rt
1.2 12 h, rt
Referenz
- Ti-Catalyzed Straightforward Synthesis of Exocyclic AllenesChemistry - A European Journal, 2014, 20(3), 801-810,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt → reflux
1.2 Solvents: Toluene ; 30 min, reflux; overnight, reflux
1.2 Solvents: Toluene ; 30 min, reflux; overnight, reflux
Referenz
- Increasing the Efficiency of the Transannular Diels-Alder Strategy via Palladium(II)-Catalyzed MacrocyclizationsOrganic Letters, 2013, 15(3), 582-585,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Methanol
1.2 -
1.2 -
Referenz
- Unexpected Remarkable Stability of Primary Ozonides Derived from Alkenylstannanes. One-Pot Synthesis of 1,2-Diols from AlkynesOrganic Letters, 2002, 4(3), 383-386,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 30 min, rt
1.2 -
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Pd-Catalyzed Borylsilylative Cyclization of 1,6-AllenynesOrganic Letters, 2022, 24(38), 7021-7025,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone , Toluene ; 2 d, rt
Referenz
- Iron(ii)-catalysed [2+2+2] cycloaddition for pyridine ring constructionChemical Communications (Cambridge, 2014, 50(5), 593-595,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt → reflux
1.2 Solvents: Toluene ; reflux; overnight, reflux; reflux → rt
1.2 Solvents: Toluene ; reflux; overnight, reflux; reflux → rt
Referenz
- Copper-Mediated Nucleophilic Addition/Cascade Cyclization of Aryl DiynesOrganic Letters, 2017, 19(4), 802-805,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 24 h, rt
Referenz
- Transition Metal-Free, Visible Light-Mediated Radical Cyclization of Malonyl Radicals onto 5-Ring HeteroaromaticsAdvanced Synthesis & Catalysis, 2022, 364(10), 1724-1731,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 24 h, rt
Referenz
- Two Divergent Enyne Cycloisomerization Routes Mediated by Monoallenylidene Pd(II) CatalystsOrganic Letters, 2022, 24(44), 8153-8157,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 24 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referenz
- Oxygenated Cyclopentenones via the Pauson-Khand Reaction of Silyl Enol Ether SubstratesOrganic Letters, 2022, 24(14), 2750-2755,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Sodium ethoxide ; 10 min, 0 °C; 15 min, 0 °C; 0 °C → rt; 50 min, rt; rt → 0 °C
1.2 Solvents: Methanol ; 20 min, 0 °C; 30 min, 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Methanol ; 20 min, 0 °C; 30 min, 0 °C; 0 °C → rt; overnight, rt
Referenz
- Indium(III)-catalyzed intramolecular addition of silyl enolates to alkynesTetrahedron Letters, 2019, 60(26), 1732-1735,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Referenz
- Lewis Acid-Catalyzed Intramolecular [3+2] Cross-Cycloaddition of Aziridine 2,2-Diesters with Conjugated Dienes for Construction of Aza-[n.2.1] SkeletonsChemistry - A European Journal, 2017, 23(71), 17862-17866,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone , Toluene ; rt; 3 d, rt
Referenz
- Au-Cavitand Catalyzed Alkyne-Acid CyclizationsEuropean Journal of Organic Chemistry, 2019, 2019(33), 5678-5684,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 24 h, 23 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- The synthesis of α-azidoesters and geminal triazidesAngewandte Chemie, 2014, 53(30), 7913-7917,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 10 min, 0 °C; 15 min, 0 °C; 0 °C → rt; 50 min, rt; rt → 0 °C
1.2 20 min, 0 °C; 30 min, 0 °C; 0 °C → rt; overnight, rt
1.2 20 min, 0 °C; 30 min, 0 °C; 0 °C → rt; overnight, rt
Referenz
- Cyclization of alk-5-ynyl ketones promoted by Tf2NH and In(OTf)3: selective synthesis of 5- and 7-membered carbocyclesTetrahedron Letters, 2016, 57(46), 5065-5069,
Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester Raw materials
Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester Preparation Products
Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester Verwandte Literatur
-
Azim Ziyaei Halimehjani,Irishi N. N. Namboothiri,Seyyed Emad Hooshmand RSC Adv. 2014 4 31261
-
Alessandra Quarta,Manuel Amorín,María José Aldegunde,Laura Blasi,Andrea Ragusa,Simone Nitti,Giammarino Pugliese,Giuseppe Gigli,Juan R. Granja,Teresa Pellegrino Nanoscale 2019 11 23482
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Javier Santamaría,Enrique Aguilar Org. Chem. Front. 2016 3 1561
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Zengsheng Yin,Yun He,Pauline Chiu Chem. Soc. Rev. 2018 47 8881
-
Suleman M. Inamdar,Valmik S. Shinde,Nitin T. Patil Org. Biomol. Chem. 2015 13 8116
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:95124-07-5)Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester

Reinheit:99%/99%
Menge:100g/500g
Preis ($):330.0/1372.0